molecular formula C9H7ClFN B1423631 6-Chloro-4-fluoro-7-methylindole CAS No. 1167056-54-3

6-Chloro-4-fluoro-7-methylindole

Cat. No. B1423631
M. Wt: 183.61 g/mol
InChI Key: DGIBIIOVXBXUIZ-UHFFFAOYSA-N
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Description

“6-Chloro-4-fluoro-7-methylindole” is a chemical compound with the empirical formula C9H7ClFN . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .


Molecular Structure Analysis

The molecular structure of “6-Chloro-4-fluoro-7-methylindole” consists of a benzene ring fused with a pyrrole ring, with chlorine, fluorine, and methyl substituents at positions 6, 4, and 7, respectively .


Physical And Chemical Properties Analysis

“6-Chloro-4-fluoro-7-methylindole” is a powder with a melting point of 77-82 °C . It has a molecular weight of 149.16 .

Scientific Research Applications

  • Chemical Synthesis and Reactivity Studies

    • 6-Chloro-4-fluoro-7-methylindole has been studied for its potential in chemical synthesis. For instance, 2-Methylindole, a closely related compound, has been shown to react with acetophenones under acidic conditions, producing 2-arylanilines. This reaction is significant in various synthetic applications, including the formation of compounds with chloro- and fluoro- substituents (Noland, Novikov, & Brown, 2019).
  • Intermediate in Pharmaceutical Synthesis

    • The compound serves as an important intermediate in the synthesis of various biologically active compounds, particularly in the realm of anticancer drugs. For example, a study on the synthesis of related fluorinated compounds highlights the efficient creation of intermediates used in anticancer drugs (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
  • Methodological Advancements in Chemistry

    • Research involving analogs of 6-Chloro-4-fluoro-7-methylindole has contributed to advancements in methodological approaches in chemistry. For example, studies on real-time reaction monitoring using ion mobility-mass spectrometry have used compounds like 7-fluoro-6-hydroxy-2-methylindole to demonstrate the effectiveness of this technique for pharmaceutical process control (Harry, Bristow, Wilson, & Creaser, 2011).
  • Structural and Spectroscopic Analysis

    • Structural and spectroscopic analysis of 6-Chloro-4-fluoro-7-methylindole and its derivatives is another area of scientific interest. Studies have investigated the molecular structure, vibrational spectroscopy, and electronic properties of related compounds, providing insights into their chemical behavior and potential applications (Isik & Sagdinc, 2021).
  • Biological and Pharmacological Investigations

    • This compound is also subject to biological and pharmacological investigations. Research into indole derivatives, which include 6-Chloro-4-fluoro-7-methylindole, has explored their antibiofilm and antivirulence properties against various bacterial pathogens, suggesting potential applications in addressing microbial infections (Sethupathy, Sathiyamoorthi, Kim, Lee, & Lee, 2020).

Safety And Hazards

“6-Chloro-4-fluoro-7-methylindole” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection .

properties

IUPAC Name

6-chloro-4-fluoro-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN/c1-5-7(10)4-8(11)6-2-3-12-9(5)6/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIBIIOVXBXUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1NC=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289011
Record name 6-Chloro-4-fluoro-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-fluoro-7-methyl-1H-indole

CAS RN

1167056-54-3
Record name 6-Chloro-4-fluoro-7-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-fluoro-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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